1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine
Description
1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine is a tertiary amine featuring a pyrrolidine ring substituted with two methyl groups at the 5-position and an N,N-dimethylmethanamine moiety at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological pathways.
Properties
IUPAC Name |
1-(5,5-dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)5-8(6-10-9)7-11(3)4/h8,10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDQOLSGXKFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CN(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine typically involves the alkylation of 5,5-dimethylpyrrolidine with N,N-dimethylmethanamine. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylmethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
Structural Differences :
- The pyrrolidine ring in the target compound is replaced by a tetrahydrofuran (THF) ring with 5,5-diphenyl substituents.
- The THF ring introduces rigidity and aromatic interactions, whereas the pyrrolidine ring offers conformational flexibility.
Pharmacological Activity :
- The THF derivative exhibits neuroprotective, antidepressant, and antiepileptic activities, attributed to its diphenyl groups enhancing lipophilicity and target binding .
- The dimethylpyrrolidine analog may have distinct pharmacokinetics due to reduced aromaticity and increased nitrogen basicity.
Adinazolam (1-(8-Chloro-6-phenyl-4H-triazolo[4,5-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine)
Structural Differences :
- The pyrrolidine ring is replaced by a triazolobenzodiazepine core, integrating a chlorine atom and phenyl group.
Pharmacological Activity :
Key Contrast :
- The target compound lacks the fused heterocyclic system of Adinazolam, suggesting divergent mechanisms of action (e.g., neuroprotection vs. GABAergic modulation).
N,N-Dimethylmethanamine (Trimethylamine)
Structural Differences :
- A simple tertiary amine without cyclic substituents.
Physicochemical and Toxicological Profile :
(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine
Structural Differences :
- A pyrrole ring with chlorine substituents and a conjugated double bond system.
Biological Activity
1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine, also known by its CAS number 1891225-50-5, is a chemical compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound consists of a pyrrolidine ring with two methyl groups at the 5-position and a dimethylmethanamine group. The synthesis typically involves the alkylation of 5,5-dimethylpyrrolidine with N,N-dimethylmethanamine in the presence of a strong base like potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of specific receptors and enzymes, influencing various cellular processes. Preliminary studies suggest it may affect dopamine and serotonin pathways, although detailed mechanisms are still under investigation.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Neurotransmitter Interaction : Research indicates that this compound may enhance dopaminergic signaling, suggesting potential applications in treating neurological disorders.
- Antioxidant Properties : Some studies have reported that derivatives of this compound exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
- Potential Therapeutic Applications : Ongoing research is exploring its use in developing treatments for conditions such as depression and anxiety due to its neuroactive properties.
Case Studies
A few notable case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Neuropharmacological Study : In a controlled study involving animal models, administration of this compound showed significant improvements in behavioral tests associated with anxiety and depression.
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a dose-dependent increase in antioxidant activity compared to control groups.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5,5-Dimethylpyrrolidin-3-yl)methanol | Structure | Moderate neuroactivity |
| 2-(5,5-Dimethylpyrrolidin-3-yl)ethanol | Structure | Limited therapeutic potential |
This comparison highlights the distinct properties and potential applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
